3-Amino-1-(4-iodophenyl)-2-methylpropan-1-ol
Description
3-Amino-1-(4-iodophenyl)-2-methylpropan-1-ol is a chiral amino alcohol derivative characterized by a 4-iodophenyl group, a methyl substituent at the second carbon, and an amino group at the third position of the propanol backbone. For instance, compounds bearing the 4-iodophenyl moiety, such as those in the CW series (e.g., CW3), are synthesized via enantioselective routes starting from tert-butoxycarbonyl (Boc)-protected amino acids, as demonstrated in anticancer agent development . The iodine substituent in the para position of the phenyl ring is a critical feature, likely chosen for its electronic and steric properties, which influence binding interactions in biological systems.
Properties
Molecular Formula |
C10H14INO |
|---|---|
Molecular Weight |
291.13 g/mol |
IUPAC Name |
3-amino-1-(4-iodophenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C10H14INO/c1-7(6-12)10(13)8-2-4-9(11)5-3-8/h2-5,7,10,13H,6,12H2,1H3 |
InChI Key |
RJQBUAVQDZTPKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C1=CC=C(C=C1)I)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-iodophenyl)-2-methylpropan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-iodoaniline and 2-methylpropanal.
Formation of Intermediate: The initial step involves the formation of an imine intermediate by reacting 4-iodoaniline with 2-methylpropanal under acidic conditions.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(4-iodophenyl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium azide or thiols can be used in the presence of a suitable catalyst.
Major Products
Oxidation: Formation of 3-Amino-1-(4-iodophenyl)-2-methylpropanone.
Reduction: Formation of 3-Amino-1-(4-iodophenyl)-2-methylpropanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-1-(4-iodophenyl)-2-methylpropan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Amino-1-(4-iodophenyl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the iodophenyl group can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Analogs
The influence of halogen substituents on aromatic rings has been extensively studied. In a series of N-(4-halophenyl)maleimides, the inhibitory potency against monoacylglycerol lipase (MGL) showed minimal dependence on halogen size. For example:
| Compound | Halogen (X) | IC50 (μM) | Reference |
|---|---|---|---|
| N-(4-fluorophenyl)maleimide | F | 5.18 | |
| N-(4-chlorophenyl)maleimide | Cl | 7.24 | |
| N-(4-bromophenyl)maleimide | Br | 4.37 | |
| N-(4-iodophenyl)maleimide | I | 4.34 |
This suggests that the 4-iodophenyl group in 3-Amino-1-(4-iodophenyl)-2-methylpropan-1-ol may confer similar advantages, such as enhanced lipophilicity or binding stability, without compromising potency .
Functional Group Variations
- Propanoic Acid Derivatives (e.g., CW3): These compounds, derived from (R)- or (S)-2-((Boc)amino)-3-(4-iodophenyl)propanoic acid, differ from the target propanol by their carboxylic acid group.
- Maleimide Derivatives (e.g., Compound 28): The maleimide scaffold introduces a reactive Michael acceptor, enabling covalent interactions with biological targets. In contrast, the propanol backbone of this compound likely engages in non-covalent interactions, offering reversible binding kinetics .
Substituent Effects on Aromatic Rings
- Electron-Donating vs. Electron-Withdrawing Groups: The 4-iodophenyl group (electron-withdrawing due to iodine’s inductive effect) contrasts with electron-donating groups like methoxy (as in 3-(dimethylamino)-1-(4-methoxyphenyl)-2-methyl-2-propen-1-one).
Stereochemical Considerations
Enantioselective synthesis routes for 4-iodophenyl-containing compounds (e.g., type D vs. type L inhibitors in the CW series) highlight the importance of stereochemistry. The (R)- and (S)-configurations of the starting amino acids lead to distinct biological activities, suggesting that the stereochemistry of this compound could similarly impact its pharmacological profile .
Biological Activity
3-Amino-1-(4-iodophenyl)-2-methylpropan-1-ol is a compound that has garnered attention for its potential biological activity, particularly in the context of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H12INO, with a molecular weight of approximately 305.12 g/mol. The compound features an amino group (-NH2), a hydroxyl group (-OH), and an iodophenyl moiety, which significantly influences its chemical reactivity and biological interactions.
The biological activity of this compound can be attributed to its structural components:
- Amino Group : Facilitates hydrogen bonding with biological targets such as enzymes and receptors.
- Hydroxyl Group : Enhances solubility and can participate in hydrogen bonding.
- Iodophenyl Moiety : The presence of iodine can influence the compound's lipophilicity and reactivity, potentially enhancing its interaction with hydrophobic regions of proteins.
These interactions may modulate the activity of various enzymes and receptors, leading to diverse biological effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, making it a candidate for further investigation in treating infections.
- Anti-inflammatory Effects : Its structural features may contribute to anti-inflammatory activity, potentially through modulation of inflammatory pathways.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could be relevant in the development of therapeutic agents targeting metabolic disorders.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Inhibitory effects on bacterial growth | |
| Anti-inflammatory | Modulation of cytokine release | |
| Enzyme inhibition | Competitive inhibition in enzyme assays |
Case Study: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting potential applications in developing new antibiotics.
Case Study: Enzyme Inhibition
In vitro assays demonstrated that this compound acts as a competitive inhibitor for certain enzymes involved in metabolic pathways. This finding highlights its potential role in drug design for metabolic disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
